1-Benzoimidazol-1-yl-3-phenyl-propenone

EGFR kinase inhibition regioisomer SAR molecular docking

1-Benzoimidazol-1-yl-3-phenyl-propenone (IUPAC: (E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one; CAS 107113-32-6; MF C16H12N2O; MW 248.28 g/mol) is a synthetic benzimidazole–chalcone hybrid in which the α,β-unsaturated propenone (chalcone) pharmacophore is N-linked at the 1-position of the benzimidazole nucleus. This regioisomeric attachment distinguishes it from the more commonly studied 2-yl constitutional isomer.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B5266995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoimidazol-1-yl-3-phenyl-propenone
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+
InChIKeySHUWQFLKYAKUGO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoimidazol-1-yl-3-phenyl-propenone – Core Identification and Scaffold Summary for Procurement and Screening Decisions


1-Benzoimidazol-1-yl-3-phenyl-propenone (IUPAC: (E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one; CAS 107113-32-6; MF C16H12N2O; MW 248.28 g/mol) is a synthetic benzimidazole–chalcone hybrid in which the α,β-unsaturated propenone (chalcone) pharmacophore is N-linked at the 1-position of the benzimidazole nucleus [1]. This regioisomeric attachment distinguishes it from the more commonly studied 2-yl constitutional isomer. Benzimidazole–chalcone conjugates have been actively investigated as anticancer and antimicrobial lead scaffolds because they combine the privileged benzimidazole heterocycle—present in numerous FDA-approved drugs—with the Michael-acceptor reactivity and polypharmacology of the chalcone motif [2]. The compound is commercially available from multiple chemical suppliers and serves as both a screening hit and a synthetic intermediate for further structure–activity relationship (SAR) exploration.

Why Generic 1-Benzoimidazol-1-yl-3-phenyl-propenone Analogues Cannot Be Freely Interchanged


Benzimidazole–chalcone conjugates are exquisitely sensitive to both the site of chalcone attachment on the benzimidazole nucleus (N-1 vs. C-2) and the nature and position of substituents on the phenyl ring [1]. Constitutional isomerism at the benzimidazole linkage point directly alters the electronic environment of the α,β-unsaturated carbonyl system, the molecular geometry recognized by ATP-binding pockets of kinases such as EGFR, and the compound's capacity to participate in hydrogen-bonding and π-stacking interactions with biological targets [2]. Even a single hydroxyl substituent shift from ortho to meta on the phenyl ring can change antiproliferative IC50 values against the same cell line by >2-fold [1]. Consequently, substituting 1-benzoimidazol-1-yl-3-phenyl-propenone with an off-the-shelf 2-yl isomer or a randomly substituted analog will likely invalidate SAR data, compromise biological reproducibility, and introduce uncharacterized selectivity risks—making procurement of the exact regioisomer essential for rigorous hit validation and lead optimization.

Quantitative Differentiation Evidence: 1-Benzoimidazol-1-yl-3-phenyl-propenone vs. Closest Comparators


Regioisomeric Attachment Position Determines EGFR Kinase Binding Potential

The N-1 attachment of the chalcone moiety in 1-benzoimidazol-1-yl-3-phenyl-propenone positions the benzimidazole ring in a distinct orientation within the EGFR ATP-binding pocket compared with the C-2 isomer. Molecular docking studies on closely related 1-substituted benzimidazole chalcones demonstrate binding energies of −8.4 to −8.9 kcal/mol against EGFR (PDB: 1M17), comparable to known EGFR inhibitors [1]. In contrast, the 2-yl isomer series (e.g., 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one, CAS 670749-91-4) has been reported to show variable EGFR binding modes with docking poses that differ in the orientation of the benzimidazole ring, leading to distinct hydrogen-bonding patterns with the hinge region [2]. The 1-yl attachment enables the benzimidazole N-3 nitrogen to serve as a hydrogen-bond acceptor, whereas the 2-yl isomer directs the protonated N-1 toward the solvent-accessible region—a fundamental pharmacophoric difference that precludes simple interchange.

EGFR kinase inhibition regioisomer SAR molecular docking

Anticancer Potency Superiority Over 5-Fluorouracil in HepG2, MCF-7, and Vero B Cell Lines

The closest structurally characterized analog with published head-to-head quantitative data is 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one (compound 5a in Mohamed et al., 2017), which differs from the target compound solely in the benzimidazole attachment position. Compound 5a demonstrated dramatic superiority over the standard chemotherapeutic 5-fluorouracil (5-FU) across three cell lines: IC50 values of 2, 1.8, and 3.5 µg/mL against HepG2 (hepatoma), MCF-7 (breast), and Vero B (kidney) cells, respectively, compared with 5-FU IC50 values of 62, 12, and 13 µg/mL—representing a 31-fold, 6.7-fold, and 3.7-fold improvement respectively [1]. While these data are for the 2-yl regioisomer, the shared benzimidazole–chalcone pharmacophore and analogous α,β-unsaturated electrophilic character support a class-level inference that the 1-yl isomer also possesses potent antiproliferative activity, with the regioisomeric difference likely modulating selectivity rather than abolishing activity [2].

anticancer cytotoxicity MTT assay 5-FU comparison

Cancer-Selective Cytotoxicity: High-Amplitude Antiproliferative Effect with Reduced Fibroblast Toxicity

A key differentiator of the benzimidazolyl–phenylpropenone scaffold—including the unsubstituted parent compound—is the favorable discrimination between malignant and normal cells. In a standardized panel of 7 human cancer cell lines alongside normal human skin fibroblasts (HSF), benzimidazolyl–phenylpropenone derivatives exhibited high amplitude of activity (70–98% maximum effect) in cancer cells versus low amplitude (27–49%) in normal fibroblasts, indicating that these compounds preferentially target actively dividing tumor cells while sparing quiescent normal cells [1]. The unsubstituted parent compound 4a showed IC50 values of 1.48–5.25 µM across PC3 (prostate), HCT-116 (colon), MDA-MB-231 (breast), CaCo2 (colon), and MCF-7 (breast) cancer lines, while the average fibroblast IC50 across the series was 3.23–8.02 µM. The amplitude difference (cancer 70–98% vs. fibroblast 27–49%) is a functional measure of selective antimitotic targeting [1]. By comparison, the reference compound Roscovitine showed IC50 of 8–18 µM with low selectivity across the same panel, and Paclitaxel, while far more potent (IC50 0.001–0.04 µM), is not selective for cancer cells and exhibits dose-limiting toxicity to normal tissues [1].

selectivity index normal fibroblast anticancer safety margin

Broad-Spectrum Antimicrobial Activity with Quantitative MIC Values Against Clinical Pathogens

In a systematic antimicrobial evaluation of benzimidazol-1-yl-1-phenylpropanone hybrids bearing diverse substituents, fluoro-substituted derivatives (compounds 6g and 6k) exhibited excellent antibacterial activity against all four tested strains: Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, with MIC values in the range of 3.12–12.5 µg/mL by serial two-fold dilution [1]. The standard drug ciprofloxacin served as the positive control. While the unsubstituted parent compound (lacking the benzylidene amino substitution) was not directly tested in this study, SAR analysis indicates that the core benzimidazol-1-yl-phenylpropanone scaffold contributes essential binding to the DNA gyrase B active site (validated by molecular docking), and that substituent modifications serve to fine-tune potency rather than conferring activity de novo [1]. Compounds with electron-withdrawing fluoro or chloro substituents consistently outperformed those with electron-donating groups against both Gram-positive and Gram-negative strains [1].

antimicrobial MIC fluoro-substituted benzimidazole chalcones ciprofloxacin comparator

Anti-Tubercular Activity of the 1-[(2E)-3-Phenylprop-2-enoyl]-1H-Benzimidazole Series With MIC Values Comparable to Streptomycin

A series of 21 derivatives of the core scaffold 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole—which shares the identical benzimidazol-1-yl attachment and α,β-unsaturated enone system with the target compound—were screened against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The most active compound (compound 8) exhibited an MIC of 6.25 µg/mL, which is identical to the MIC of streptomycin, a first-line anti-tubercular drug [1]. Electron-donating substituents at the C-2 position of the benzimidazole ring were found to enhance anti-tubercular activity [1]. Among the derivatives further tested for cytotoxicity, compound 3l exhibited IC50 < 10 µg/mL with 100% cell lysis at 30 µg/mL against A549 lung carcinoma and 8E5 acute lymphoblastic leukemia cell lines [1]. This dual anti-tubercular and anticancer profile is unique to the 1-substituted benzimidazole chalcone series and is not observed with the 2-yl isomer or simple chalcones.

anti-tuberculosis MABA assay Mycobacterium tuberculosis H37Rv MIC streptomycin comparison

Synthetic Versatility: The N-1 Chalcone Scaffold as a Privileged Intermediate for Diversification

1-(1H-Benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one—the 2-yl isomer—has been demonstrated as a versatile Michael acceptor for the one-pot synthesis of benzimidazole-associated chromen-2-ones (coumarin hybrids) in good to excellent yields [1]. The analogous 1-yl isomer (the target compound) possesses the same Michael acceptor functionality at the α,β-unsaturated carbonyl, enabling similar downstream diversification into multi-fused heterocyclic systems. Specifically, the target compound can serve as a building block for constructing 4-(4-(1H-benzo[d]imidazol-1-yl)-4-oxo-2-phenylbutyl)-2H-chromen-2-one libraries via base-catalyzed Michael addition–cyclization cascades [1]. In addition, the 1-yl isomer has been employed in the synthesis of N-fused heterocyclic compounds containing imidazole, pyrimidine, morpholine, and indole moieties [2]. This synthetic utility distinguishes the 1-substituted benzimidazole chalcone from simple chalcones lacking the benzimidazole nitrogen coordination site.

synthetic intermediate Michael addition one-pot synthesis

High-Value Research and Industrial Application Scenarios for 1-Benzoimidazol-1-yl-3-phenyl-propenone


EGFR-Targeted Anticancer Lead Discovery Requiring Defined Regioisomeric Geometry

Research groups developing ATP-competitive kinase inhibitors for EGFR-driven cancers (non-small cell lung cancer, glioblastoma, breast cancer) should procure 1-benzoimidazol-1-yl-3-phenyl-propenone specifically for its N-1 attachment geometry, which orients the benzimidazole N-3 nitrogen as a hinge-region hydrogen-bond acceptor in the EGFR ATP-binding pocket . This pharmacophoric arrangement is inaccessible to the commercially more common 2-yl isomer and cannot be retrospectively corrected by substituent modification. The compound should be used as a regioisomerically pure starting point for SAR expansion at the phenyl ring, with molecular docking against EGFR (PDB 1M17) used to guide substituent selection .

Selective Cytotoxicity Screening Panel for Prostate, Colon, and Breast Cancer

Procurement teams supporting oncology screening programs should deploy 1-benzoimidazol-1-yl-3-phenyl-propenone in a standardized viability panel against PC3 (prostate), HCT-116 (colon), MDA-MB-231 (triple-negative breast), and MCF-7 (hormone-responsive breast) cell lines, always co-assaying normal human skin fibroblasts to quantify the selectivity window. The benzimidazolyl–phenylpropenone class has demonstrated cancer-selective high-amplitude effects (74–98% maximum inhibition in cancer vs. 27–49% in fibroblasts), a functional selectivity metric that outperforms Roscovitine and provides a built-in therapeutic margin lacking in Paclitaxel . The unsubstituted parent compound is the appropriate reference standard for establishing baseline selectivity before exploring substituted analogs.

Dual Antimicrobial–Anticancer Screening Cascade for Drug Repurposing Programs

Institutions pursuing drug repurposing or dual-indication screening strategies should evaluate 1-benzoimidazol-1-yl-3-phenyl-propenone in parallel antibacterial (MIC determination against S. aureus, E. coli, P. aeruginosa, B. subtilis using serial dilution) and anticancer (MTT cytotoxicity) assays, referencing ciprofloxacin and 5-FU as respective standards. The 1-substituted benzimidazole chalcone scaffold is one of the few chemotypes that demonstrates tractable SAR in both therapeutic areas, with the most active fluoro-substituted analogs reaching 3.12–12.5 µg/mL MIC values against Gram-positive and Gram-negative pathogens, and unsubstituted analogs achieving single-digit µM IC50 values in cancer models . The target compound serves as the unsubstituted anchor point for dual-activity SAR matrix studies.

Chemical Biology Probe Development Via Michael Acceptor Diversification

Laboratories engaged in covalent inhibitor or chemical probe discovery should procure 1-benzoimidazol-1-yl-3-phenyl-propenone as a multifunctional building block. The α,β-unsaturated carbonyl serves as a Michael acceptor for thiol-targeting covalent probe design or for constructing focused compound libraries via base-catalyzed Michael addition–cyclization cascades to generate benzimidazole-chromenone hybrids in good to excellent yields . The 1-yl attachment preserves the benzimidazole N-3 as a metal-coordination or hydrogen-bonding site, enabling the construction of multi-N-fused heterocyclic scaffolds that incorporate imidazole, pyrimidine, morpholine, and indole pharmacophores in a single convergent step .

Quote Request

Request a Quote for 1-Benzoimidazol-1-yl-3-phenyl-propenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.